molecular formula C8H16 B043311 1,2,3-Trimethylcyclopentane CAS No. 2613-69-6

1,2,3-Trimethylcyclopentane

Cat. No. B043311
CAS RN: 2613-69-6
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-DHBOJHSNSA-N
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Description

1,2,3-Trimethylcyclopentane is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16 . It is a saturated cyclopentane with three methyl substituents branching off carbons 1,2, and 3 .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethylcyclopentane consists of a cyclopentane ring with three methyl groups attached to carbons 1, 2, and 3 . The methyl groups in positions 1,2, and 3 may occupy different spatial arrangements, exhibiting cis/trans isomerism .


Physical And Chemical Properties Analysis

1,2,3-Trimethylcyclopentane has a molecular weight of 112.2126 . Its physical and chemical properties include a density of 0.8±0.1 g/cm3, a boiling point of 116.3±7.0 °C at 760 mmHg, and a vapour pressure of 21.8±0.1 mmHg at 25°C .

Safety And Hazards

Prolonged exposure to 1,2,3-Trimethylcyclopentane may result in health defects . It’s a highly flammable liquid and vapor, and it’s toxic if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1,2,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNHOPGKQCXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864648
Record name 1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethylcyclopentane

CAS RN

2613-69-6, 2815-57-8
Record name Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,2,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trimethylcyclopentane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2613-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
AL Miller - 1947 - search.proquest.com
e3. The soope of this program, its importance, and a sum-mory of the oomoounds prepared is given in a review article by RL Demmerle in Chemical and Engineering News, 24, 2020,(…
Number of citations: 0 search.proquest.com
A Vaezihir, M Zare, J Barker, P Grathwohl… - Environmental …, 2013 - Taylor & Francis
Ratios of two pairs of cyclic hydrocarbon isomers are developed to link petroleum hydrocarbon pools and residuals in the subsurface to their probable source product. The ratios 1,2,4- …
Number of citations: 3 www.tandfonline.com
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
Band. cm-l Fundamental Assignment Activityt and species 886 vI (aD VB (ring) R 2868 Vz (aD Vs (CH) R 1487 Vs (aD o (CHz) R 1020 v4 (ai) t (CHz) F 1206 Vs (ai) w (CHz) F 896 v6 (a'i…
Number of citations: 0 link.springer.com
E Marcus, DL MacPeek, SW Tinsley - The Journal of Organic …, 1969 - ACS Publications
The reaction of triisobutylaluminumwith butadiene in an open vessel yielded a polymer which on hydrolysis gave butane and three1, 2, 3-trimethylcyclopentane isomers. Treatment of …
Number of citations: 4 pubs.acs.org
EA Smolenskii, VM Bavykin, AN Ryzhov… - Russian Chemical …, 2008 - Springer
The QSPR problem for cetane numbers of hydrocarbons, a key property of oil fuels, was considered for the first time. Based on the approach developed, calculations have been carried …
Number of citations: 36 link.springer.com
EA Smolenskii, AN Ryzhov, VM Bavykin… - Russian Chemical …, 2007 - Springer
A new method proposed for solving QSPR tasks is based on transition from numerical values to topological equivalents (TEs) of physicochemical properties of chemical compounds. …
Number of citations: 20 link.springer.com
F Gharagheizi, A Fazeli - QSAR & Combinatorial Science, 2008 - Wiley Online Library
In the present work, a Quantitative Structure–Property Relationship (QSPR) study was performed to predict the Watson characterization factor of hydrocarbon components. A Genetic …
Number of citations: 47 onlinelibrary.wiley.com
YV Vsevolozhskaya, OY Morozova… - Petroleum Chemistry …, 1965 - Elsevier
LANGER et al.[1] have reported the high selectivity of esters of tetrahalogeno-~ phthalic acids in the chromatographic analysis of mixtures of aromatic hydrocarbons. The selectivity of …
Number of citations: 3 www.sciencedirect.com
JH Al-Fahemi, NA Albis… - Journal of Theoretical …, 2014 - downloads.hindawi.com
Quantitative structure-property relationship (QSPR) is performed as a means to predict octane number of hydrocarbons via correlating properties to parameters calculated from …
Number of citations: 24 downloads.hindawi.com
F Ciapetta - Industrial & Engineering Chemistry, 1953 - ACS Publications
Figure 1. Conversion of Cycloalkanes vs. Reaction Temperature= Methylcyclopentane 8=* Cyclohexane-O*” Methylcyclohexane= Ethylcyclohexane not obtained. More recent data …
Number of citations: 43 pubs.acs.org

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